Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H18N2O5. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a hydroxy group and a nitro group on the phenyl ring, as well as an ethyl ester group on the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate typically involves the esterification of 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxaldehyde.
Reduction: Formation of Ethyl 1-(3-amino-4-hydroxyphenyl)piperidine-4-carboxylate.
Substitution: Formation of various amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity and enhances the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate: Similar structure but lacks the hydroxy group on the phenyl ring.
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate: Similar structure but lacks the nitro group on the phenyl ring.
Ethyl 1-(3-amino-4-hydroxyphenyl)piperidine-4-carboxylate: Similar structure but has an amino group instead of a nitro group.
Uniqueness
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-2-21-14(18)10-5-7-15(8-6-10)11-3-4-12(16(19)20)13(17)9-11/h3-4,9-10,17H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILDCYAGORBTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.